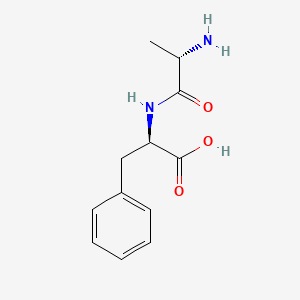
H-Ala-D-phe-OH
Descripción general
Descripción
H-Ala-D-phe-OH is a dipeptide composed of alanine and D-phenylalanine Dipeptides are organic compounds formed by two amino acids linked by a peptide bond
Mecanismo De Acción
Target of Action
H-Ala-D-Phe-OH, also known as Phenylalanylalanine, is a dipeptide composed of phenylalanine and alanine . It is an incomplete breakdown product of protein digestion or protein catabolism
Mode of Action
It’s known that dipeptides can provide useful models for studying the interaction forces responsible for the structure and activity of larger proteins .
Biochemical Pathways
Phenylalanine, one of the components of this compound, is involved in various biochemical pathways. For instance, it is a precursor for thousands of additional metabolites in plants . Phenylalanine can be synthesized in plastids through arogenate, but the contribution of an alternative pathway via phenylpyruvate, as occurs in most microbes, has also been demonstrated .
Pharmacokinetics
A study on a similar dipeptide, h-tyr-d-ala-gly-phe-d-leu-oh (dadle), showed that its prodrugs exhibited similar pharmacokinetic properties and showed improved stability compared with dadle in rat blood . This increased stability led to higher plasma concentrations of DADLE after intravenous administration of the prodrugs compared with intravenous administration of DADLE alone .
Result of Action
A study on peptide derivatives of plasmin inhibitors containing the eaca and (-ala–phe–lys-) showed that the peptide h–d-ala–phe–lys–eaca–nh2 was found to be a selective inhibitor of plasmin .
Análisis Bioquímico
Biochemical Properties
H-Ala-D-phe-OH interacts with various enzymes, proteins, and other biomolecules. The synthesis of this dipeptide was carried out by well-known procedures, where N-protected Phe and C-protected Ala react in the presence of Piv-Cl . The FT-IR spectral analysis in solid state was used for characterization and elucidation of typical bands of the investigated compound .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several biochemical interactions. For instance, the IR-spectrum of this compound is characterized with an intensive band of ν NH at 3250 cm-1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-D-phe-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin through its carboxyl group.
Deprotection: The amino group of alanine is deprotected to allow for the addition of the next amino acid.
Coupling: D-phenylalanine is coupled to the deprotected alanine using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Cleavage: The completed dipeptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides, including this compound, often employs automated SPPS systems. These systems can handle large-scale synthesis with high efficiency and reproducibility. The use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings to reduce the environmental impact of peptide synthesis .
Análisis De Reacciones Químicas
Types of Reactions
H-Ala-D-phe-OH can undergo various chemical reactions, including:
Oxidation: The phenyl group in D-phenylalanine can be oxidized to form phenolic derivatives.
Reduction: The peptide bond can be reduced to form the corresponding amine.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the peptide bond can produce amines.
Aplicaciones Científicas De Investigación
H-Ala-D-phe-OH has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and reactions.
Biology: It is used in studies of enzyme-substrate interactions and protein folding.
Comparación Con Compuestos Similares
Similar Compounds
H-Ala-Phe-OH: A dipeptide with L-phenylalanine instead of D-phenylalanine.
H-D-Ala-Phe-OH: A dipeptide with D-alanine instead of L-alanine.
H-Ala-D-phe-NH2: A dipeptide with an amide group instead of a carboxyl group.
Uniqueness
H-Ala-D-phe-OH is unique due to the presence of D-phenylalanine, which imparts different stereochemical properties compared to its L-phenylalanine counterpart. This difference can affect the peptide’s interaction with enzymes and receptors, leading to distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNVYXHOSHNURL-WCBMZHEXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314360 | |
| Record name | Alanyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3061-93-6 | |
| Record name | Alanyl-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


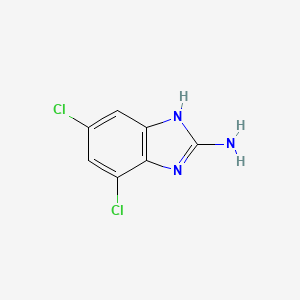

![Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl-](/img/structure/B3258475.png)
![7-hydroxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B3258483.png)
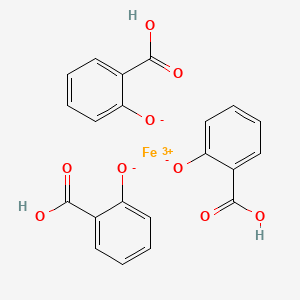
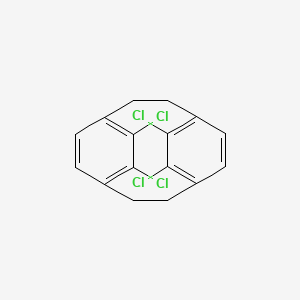
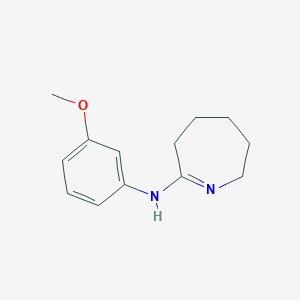
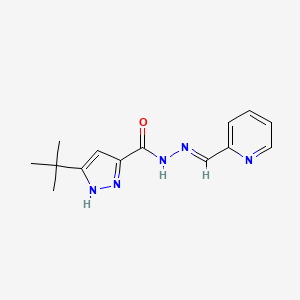
![2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid](/img/structure/B3258522.png)
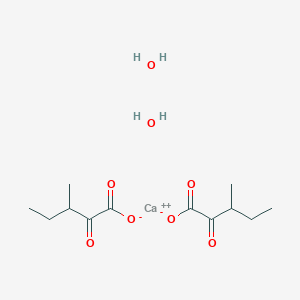
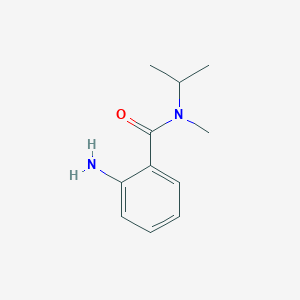
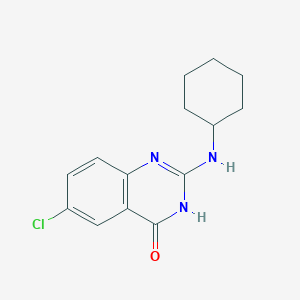
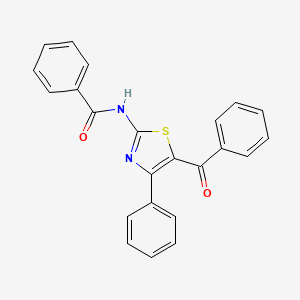
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3258556.png)
